molecular formula C9H18ClNOS B6219164 8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride CAS No. 2751615-36-6

8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride

Cat. No.: B6219164
CAS No.: 2751615-36-6
M. Wt: 223.8
InChI Key:
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Description

8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as thionyl chloride, oxalyl chloride, or other chlorinating agents to introduce the hydrochloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps may include recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 3-oxa-8-azaspiro[5.6]dodecane hydrochloride
  • 8-oxa-3-thia-11-azaspiro[5.6]dodecane

Uniqueness: 8-oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2751615-36-6

Molecular Formula

C9H18ClNOS

Molecular Weight

223.8

Purity

95

Origin of Product

United States

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